N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
Overview
Description
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C16H23Cl2N3 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes . This compound interacts with acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in acetylcholine levels in the synaptic cleft. The nature of these interactions involves binding to the active site of the enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuroblastoma cell lines, it has been observed to exhibit lower toxicity compared to other similar compounds . Additionally, it affects hepatocellular cells by demonstrating a lack of cytotoxicity, indicating its potential for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to increased acetylcholine levels . This inhibition results in enhanced cholinergic transmission, which can influence various physiological processes. Additionally, the compound may affect gene expression by modulating transcription factors and signaling pathways involved in cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation may occur under certain conditions, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have demonstrated sustained effects on cholinergic transmission and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholinesterase activity, leading to enhanced cholinergic transmission without significant adverse effects . At higher doses, toxic effects may be observed, including potential neurotoxicity and hepatotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain inhibitory activity . These metabolic pathways can affect the compound’s efficacy and duration of action, highlighting the importance of understanding its metabolism for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation within target tissues, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its inhibitory effects on cholinesterase enzymes . Targeting signals and post-translational modifications may influence its localization, enhancing its efficacy in specific cellular contexts .
Properties
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.2ClH/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16;;/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSNQSZHORUOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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